5-Phenyl-5-hexenoic acid
Description
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Structure
2D Structure
Properties
IUPAC Name |
5-phenylhex-5-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-10(6-5-9-12(13)14)11-7-3-2-4-8-11/h2-4,7-8H,1,5-6,9H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQJUDUEGUJOHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCC(=O)O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Overview of 5 Phenyl 5 Hexenoic Acid Within Contemporary Organic Synthesis and Chemical Research
Contextualizing Unsaturated Carboxylic Acids in Modern Synthetic Strategies
Unsaturated carboxylic acids are a cornerstone of modern organic synthesis, valued for their dual reactivity. They possess both a carboxylic acid group, which is acidic and can be converted into a wide array of derivatives, and a carbon-carbon double bond, which can undergo a variety of addition and transformation reactions. dajota.com.brmdpi.com This dual functionality allows them to serve as versatile building blocks for complex molecules.
The position of the double bond relative to the carboxyl group dictates the acid's chemical behavior. mdpi.com For instance, α,β-unsaturated acids, where the double bond is conjugated to the carboxyl group, are susceptible to nucleophilic attack at the β-carbon in a process known as conjugate or Michael addition. mdpi.com In contrast, when the double bond is further from the carboxyl group, as in 5-Phenyl-5-hexenoic acid, the two functional groups can react more independently. However, their proximity can lead to intramolecular reactions, such as the formation of lactones (cyclic esters) when catalyzed by acid. mdpi.com
Unsaturated carboxylic acids are pivotal in various applications. They are essential monomers in the production of polymers and are precursors in the synthesis of biologically vital compounds like prostaglandins (B1171923) and leukotrienes. dajota.com.br The strategic use of these acids in synthesis is enhanced by modern catalytic methods that allow for selective transformations, such as asymmetric hydrogenation to create chiral centers. ambeed.com
Significance of Aryl-Substituted Olefins in Chemical Transformations
Aryl-substituted olefins, also known as styrenyl derivatives, are a critical class of compounds in chemical research and industry. Their significance stems from the conjugation between the aromatic ring and the double bond, which influences the electronic properties and reactivity of the molecule. This structural motif is a key component in pharmaceuticals, agrochemicals, and materials science, particularly as monomers for producing polymers like polystyrene and its derivatives. nih.gov
The synthesis of aryl-substituted olefins is a major focus of organic methodology. The palladium-catalyzed Heck reaction, which forms a carbon-carbon bond between an aryl halide and an olefin, is a foundational method for their preparation. nih.govprepchem.com A significant challenge in this area is controlling the regioselectivity of the reaction, particularly with electron-rich olefins, which can yield a mixture of α- and β-arylated products. prepchem.com Research has shown that factors like the choice of catalyst, solvent (such as ionic liquids), and additives can steer the reaction towards the desired isomer. prepchem.com The development of these synthetic methods allows for the creation of a diverse range of substituted aryl olefins, which are then used as versatile intermediates for further chemical transformations. bldpharm.com
Current Research Trajectories for this compound and Related Structures in Academic Inquiry
While extensive academic literature specifically detailing the applications of this compound is not abundant, its structural features suggest clear and significant research trajectories based on studies of closely related compounds. The primary areas of interest lie in its synthesis, its use as a precursor for more complex molecules, and its potential biological activity.
Research has documented the synthesis of isomers of this acid. For example, (Z)-6-phenyl-5-hexenoic acid can be synthesized via the hydrolysis of its corresponding methyl ester. prepchem.com The properties of the (E)-isomer are also documented, highlighting its availability for research purposes. bldpharm.combldpharm.comambeed.com The presence of both a terminal phenyl-substituted alkene and a carboxylic acid makes these compounds valuable starting materials.
Current research on similar structures provides insight into the potential transformations of this compound:
Cyclization Reactions: Unsaturated acids and their derivatives are often used in cyclization reactions to form new ring structures. For example, 5-hexynoic acid, an analog with a triple bond, can be cyclized to form 3-alkoxy-2-cyclohexenones, which are important synthetic intermediates. nih.govnih.gov This suggests that this compound could be a substrate for similar intramolecular cyclizations to produce phenyl-substituted cyclohexanone (B45756) derivatives.
Catalytic Hydrogenation: The double bond and the phenyl group are both susceptible to hydrogenation. Research on the catalytic hydrogenation of lignin-derived phenolic compounds demonstrates that the phenyl ring can be selectively reduced to a cyclohexyl ring using catalysts like palladium on carbon (Pd/C). mdpi.comresearchgate.net Applying such methods to this compound could yield 5-Cyclohexyl-5-hexenoic acid or 5-Phenylhexanoic acid, depending on the reaction conditions, thereby creating saturated derivatives with different physical and chemical properties.
Precursors for Biologically Active Molecules: Structurally related oxo-derivatives, such as (E)-4-oxo-6-phenyl-5-hexenoic acid, are investigated as intermediates in the synthesis of pharmaceuticals. ontosight.aicymitquimica.com Compounds with similar skeletons are explored for anti-inflammatory, antimicrobial, or anticancer properties. This points to a research trajectory where this compound could be chemically modified to create libraries of new compounds for biological screening.
The following tables summarize the chemical properties of this compound isomers and related research findings.
Table 1: Chemical Properties of this compound and its Isomers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 174708-24-8 | C₁₂H₁₄O₂ | 190.24 |
| (E)-6-Phenylhex-5-enoic acid | 16424-56-9 | C₁₂H₁₄O₂ | 190.24 |
| (Z)-6-Phenyl-5-hexenoic acid | Not available | C₁₂H₁₄O₂ | 190.24 |
Data sourced from multiple chemical suppliers and databases. bldpharm.comscientist.com
Table 2: Summary of Research on Related Unsaturated Acids
| Research Area | Model Compound(s) | Key Findings | Potential Relevance to this compound |
| Intramolecular Cyclization | 5-Hexynoic acid | Can be converted to 3-alkoxy-2-cyclohexenones via an acyl chloride intermediate and a Lewis acid catalyst. nih.govnih.gov | Potential to synthesize phenyl-substituted cyclohexanone derivatives. |
| Catalytic Hydrogenation | Catechol, p-phenylphenol | The aromatic ring can be selectively hydrogenated to a cyclohexyl ring using catalysts like Pd/C under mild conditions. mdpi.comresearchgate.net | Synthesis of 5-Cyclohexyl-5-hexenoic acid or 5-Phenylhexanoic acid. |
| Pharmaceutical Intermediates | (E)-4-oxo-6-phenyl-5-hexenoic acid | Investigated as a building block for more complex molecules with potential biological activity. ontosight.aicymitquimica.com | Use as a scaffold to develop novel compounds for therapeutic applications. |
Reaction Mechanisms and Mechanistic Studies of 5 Phenyl 5 Hexenoic Acid Transformations
Intramolecular Cyclization Pathways of Unsaturated Carboxylic Acids
Halolactonization Mechanisms (e.g., Bromolactonization, Iodolactonization)
Halolactonization is an intramolecular variant of halohydrin formation and serves as a highly effective method for producing lactones under mild conditions. researchgate.net The general mechanism involves the electrophilic addition of a halogen (e.g., bromine or iodine) to the alkene, forming a cyclic halonium ion intermediate. sciforum.netresearchgate.net This intermediate is then subjected to an intramolecular nucleophilic attack by the carboxylate group. sciforum.net This ring-opening of the halonium ion typically proceeds with anti-diastereoselectivity. researchgate.net
For γ,δ-unsaturated acids, this process can lead to either five-membered (γ-lactone) or six-membered (δ-lactone) rings. The regioselectivity (5-exo vs. 6-endo cyclization) is influenced by stereoelectronic factors and the substitution pattern of the alkene. sciforum.net In the case of 5-aryl-substituted 5-hexenoic acids, 6-exo cyclization is often favored, leading to the formation of δ-lactones. nih.govsci-hub.se
A study focusing on 5-phenyl-5-hexenoic acid demonstrated its conversion to the corresponding δ-lactone via both bromolactonization and iodolactonization. nih.gov These reactions highlight the practical application of halolactonization on this specific substrate.
Influence of Catalysts and Lewis Bases on Regio- and Stereoselection
The regio- and stereoselectivity of halolactonization can be significantly controlled by catalysts, particularly chiral Lewis bases and Brønsted acids. thieme-connect.com The development of catalytic, enantioselective halolactonizations has been a major focus, moving beyond substrate-controlled methods to reagent-controlled syntheses. researchgate.netresearchgate.net
Lewis bases can influence the rate and selectivity of the cyclization, and their presence in the selectivity-determining step is evidenced by changes in the ratio of 6-endo to 5-exo products. nih.gov A variety of organocatalysts, including aminoureas, squaramides, and thiocarbamates, have been developed to promote enantioselective processes. sciforum.netsci-hub.sethieme-connect.com
For 5-aryl-substituted-5-hexenoic acids, several catalytic systems have proven effective:
C₃-symmetric trisimidazoline catalysts have been used to induce 6-exo bromolactonizations, delivering δ-lactones with high enantioselectivity. nih.govacs.org
BINOL-derived bifunctional catalysts are effective for both bromo- and iodolactonizations of various unsaturated carboxylic acids, including this compound. nih.govacs.org
Chiral bifunctional sulfide (B99878) catalysts have been successfully applied in the asymmetric bromolactonization of 5-hexenoic acid derivatives. nih.gov
Jacobsen's aminourea catalyst has been used for the iodolactonization of 5-aryl-5-hexenoic acids, providing δ-lactones with moderate to high enantiomeric excess. thieme-connect.com
In the specific case of this compound, the use of a BINOL-derived bifunctional catalyst resulted in a 75% yield and a 62:38 enantiomeric ratio (er) for the bromolactonization. nih.gov The iodolactonization under similar catalytic conditions gave a slightly better enantioselectivity of 76:24 er. nih.gov It was also observed that the addition of a catalytic amount of iodine (10 mol %) to the iodolactonization reaction increased the enantioselectivity to 85:15 er. nih.gov
| Reaction | Catalyst System | Yield | Enantiomeric Ratio (er) | Source |
|---|---|---|---|---|
| Bromolactonization | BINOL-derived catalyst (16) | 75% | 62:38 | nih.gov |
| Iodolactonization | BINOL-derived catalyst (20) | - | 76:24 | nih.gov |
| Iodolactonization | BINOL-derived catalyst (20) + 10 mol % I₂ | - | 85:15 | nih.gov |
Proposed π-Allyl Cation Intermediates in Cyclization Reactions
While the halonium ion is the commonly accepted intermediate in halolactonization, alternative mechanistic pathways have been proposed, particularly for certain substrates like allenes. rsc.org One such alternative involves a π-allyl cation intermediate. rsc.org The formation of either a halonium ion or a π-allyl cation can depend on the specific halogen source used. For instance, in studies on allenoic acids, N-iodosuccinimide (NIS) was suggested to favor the iodonium (B1229267) ion pathway, whereas molecular iodine (I₂) was proposed to proceed via a π-allyl cation. rsc.org
If the reaction proceeds through a planar π-allyl cation, the stereochemistry is determined during the nucleophilic attack of the carboxylate. rsc.orgnih.gov This contrasts with the halonium ion mechanism, where the stereochemistry is set during the formation of the cyclic ion. The involvement of a π-allyl cation has been suggested in the enantioselective iodolactonization of allenoic acids, where the observed product yields and enantiomeric ratios were more consistent with this intermediate rather than a classic iodonium ion mechanism. rsc.org While not definitively established for this compound, the π-allyl cation pathway represents a plausible mechanistic alternative under certain conditions, particularly in catalyst-controlled systems where the catalyst might stabilize such an intermediate. nih.govchinesechemsoc.org
Radical Cyclization Approaches and Acyl Radical Equivalents in Cyclopentanone (B42830) Formation
Radical cyclization of unsaturated carboxylic acids provides a powerful method for constructing carbocyclic rings, such as cyclopentanones. organic-chemistry.org This approach often involves the generation of an acyl radical, which can then undergo intramolecular addition to a double bond. sioc-journal.cn One method involves the Kolbe decarboxylation of an unsaturated carboxylic acid, followed by intramolecular radical cyclization and a subsequent radical-radical cross-coupling process to yield substituted carbocycles. organic-chemistry.org
Acyl radicals can be generated from various precursors. For example, tert-dodecanthiol has been used to catalyze the formation of acyl radicals, which then cyclize to form five- and six-membered cyclic ketones. organic-chemistry.org Selenesters have also been used to generate acyl radicals that initiate cascade reactions to form cyclopentanes. semanticscholar.org Furthermore, manganese(III) acetate (B1210297) is a well-known oxidant for generating carbon-centered radicals from compounds with enolizable protons, which can then add to unsaturated systems to forge new carbon-carbon bonds. dtu.dk These oxidative radical cyclizations can be highly regio- and stereoselective. dtu.dk
While direct application to this compound is not extensively documented in the searched literature, these general principles form the basis for the synthesis of cyclopentanone derivatives from unsaturated acids. The key transformation would involve the generation of an acyl radical from the carboxylic acid of this compound, followed by a 5-exo-trig cyclization onto the double bond.
Epoxide-Mediated Intramolecular Cyclizations to Form Cyclic Amino Acids
The synthesis of cyclic amino acids can be achieved through intramolecular cyclization pathways starting from unsaturated precursors. One such strategy involves the epoxidation of the alkene followed by a ring-opening cyclization. For a substrate like this compound, this would first involve converting the carboxylic acid to a suitable nitrogen-containing functionality, such as an amine or amide, to create an unsaturated amino acid derivative.
The Sharpless asymmetric epoxidation is a key method for creating chiral epoxides from allylic alcohols. units.it Following epoxidation of the double bond in an appropriately functionalized unsaturated amino acid derivative, intramolecular cyclization can be induced. This ring-opening of the epoxide by the nitrogen nucleophile can be governed by Baldwin's rules, with 5-exo cyclization often being favored. units.it This strategy has been applied to the synthesis of compounds like (2S,5R)-5-hydroxypipecolic acid from chiral lactam derivatives, which themselves can be derived from amino acids. researchgate.net This sequence of epoxidation followed by intramolecular nucleophilic attack provides a viable, though multi-step, pathway to functionalized cyclic amino acids from unsaturated acid precursors.
Ring-Chain Tautomerism and Intramolecular Cyclization in Dioxo-hexenoic Acids
Ring-chain tautomerism is a form of isomerism where a molecule exists in equilibrium between an open-chain structure and a cyclic form. masterorganicchemistry.com This phenomenon is particularly relevant in dioxo-hexenoic acids, which are structurally related to derivatives of this compound. The equilibrium between the open-chain diketo form and the cyclic lactone or hemiacetal form is influenced by various factors, including substitution patterns and reaction conditions.
In the context of dioxo-hexenoic acids, intramolecular cyclization can occur through the nucleophilic attack of an enol or enolate on a carbonyl group within the same molecule. For instance, the acid-catalyzed alkenylation of indoles and pyrroles with derivatives of 5-substituted 4-pyrone-2-carboxylic acid leads to the formation of functionalized (Z)-6-hetaryl-2,4-dioxo-5-hexenoic acids. researchgate.net These compounds can exist in equilibrium with their cyclic tautomers. researchgate.net The regioselectivity of these ring-opening and closing reactions is often high, proceeding through a nucleophilic attack at the C-6 position of the pyrone ring. researchgate.net
Studies on related systems, such as N-substituted 2-acylbenzamides and 8-acyl-1-naphthamides, have shown that the cyclic tautomer, a hydroxylactam or aminolactone, is often the predominant form. The specific tautomer synthesized can depend on the preparation method and the basicity of any amine present. The equilibrium between these forms can be investigated using spectroscopic methods like IR and NMR, as well as by measuring their pKa values.
Intramolecular Michael Addition Pathways for Ring Closure
Intramolecular Michael addition represents a powerful strategy for the formation of cyclic compounds from unsaturated precursors. This reaction involves the conjugate addition of a nucleophile within the same molecule to an α,β-unsaturated carbonyl system. For derivatives of this compound, this pathway can be utilized to construct five- or six-membered rings.
While Baldwin's rules generally predict the favorability of different ring closures, exceptions can occur. For example, the reaction of enolates of 1,3-diones with 4-chloroalkyl-1,4-dihydropyridines can lead to a 5-endo-trig cyclization, which is typically disfavored. rsc.org In the context of this compound, a suitably positioned internal nucleophile could potentially undergo an intramolecular Michael addition to the α,β-unsaturated system, leading to the formation of a cyclic product. This process is exemplified in the synthesis of polydentate chelators, where the Michael addition of secondary amines to an α,β-unsaturated synthon derived from a sulfoxide (B87167) intermediate is a key step. nih.gov
The efficiency and regioselectivity of such intramolecular Michael additions can be influenced by various factors, including the nature of the nucleophile, the substitution pattern of the alkene, and the reaction conditions. For instance, in the synthesis of alpkinidine, the regiochemistry of the Michael addition to an isoquinolinetrione was a critical consideration. acs.org
Oxidation Reactions of the Olefinic Moiety in this compound Derivatives
The double bond in this compound is a key site for oxidative transformations, leading to a variety of functionalized products.
Epoxidation of the olefinic moiety in this compound derivatives can be achieved using various catalytic systems. One approach involves the in-situ generation of hydrogen peroxide from alcohols and molecular oxygen, catalyzed by N-hydroxyphthalimide (NHPI) and hexafluoroacetone (B58046) (HFA). researchgate.net This method allows for the smooth epoxidation of a variety of alkenes. researchgate.net
Another strategy employs catalyst compositions containing tungsten or molybdenum compounds in the presence of an onium salt. These catalysts are effective for the epoxidation of compounds with carbon-carbon double bonds using hydrogen peroxide. google.com The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the epoxidation. For example, tandem isomerization-epoxidation of 5-hexenoic acid methyl ester has been explored, highlighting the potential for multifunctional transformations.
Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are versatile reagents for the oxidation of alkenes and ketones. rsc.orgnih.gov The Baeyer-Villiger oxidation, first reported in 1899, is a classic reaction that converts a ketone to an ester or a cyclic ketone to a lactone using a peroxyacid or peroxide. wikipedia.orgmychemblog.com This reaction is characterized by its stereospecificity and predictable regiochemistry, which is governed by the migratory aptitude of the substituents on the carbonyl group. mychemblog.comsigmaaldrich.com The general migratory aptitude is: tertiary alkyl > secondary alkyl ~ phenyl > primary alkyl > methyl. mychemblog.com
In the context of derivatives of this compound, if the olefin is first oxidized to a ketone, a subsequent Baeyer-Villiger oxidation could be employed to form an ester or lactone. The reaction is catalyzed by acid and is accelerated by electron-donating groups on the ketone and electron-withdrawing groups on the peroxyacid. mychemblog.com The choice of peroxyacid is critical, with more reactive species like peroxytrifluoroacetic acid often providing higher yields. mychemblog.com It is important to control the reaction conditions to avoid unwanted side reactions, such as the Baeyer-Villiger oxidation of ketonic products when other functionalities are being targeted. rsc.org
Reduction Chemistry of the Unsaturated Linkage and Carboxylic Acid Functionality
The reduction of the double bond and the carboxylic acid group in this compound and its analogs can be achieved with high levels of stereocontrol, leading to valuable chiral building blocks.
The enantioselective hydrogenation of α,β-unsaturated carboxylic acids is a highly efficient method for producing chiral carboxylic acids. scispace.comorganic-chemistry.org This transformation is typically catalyzed by transition metal complexes containing chiral ligands.
Several catalyst systems have been developed for this purpose:
Rhodium Catalysts: Chiral rhodium-bis(oxazolinyl)phenyl complexes have been shown to catalyze the conjugate hydrosilylation of acrylate (B77674) derivatives, yielding optically active products with high enantioselectivities. organic-chemistry.org
Iridium Catalysts: Iridium complexes with chiral spiro-phosphino-oxazoline (SIPHOX) ligands are highly effective for the hydrogenation of α,β-unsaturated carboxylic acids, including those with tetrasubstituted olefins. organic-chemistry.orgacs.org These catalysts can achieve high enantioselectivities (up to 99% ee) and turnover numbers under mild conditions. organic-chemistry.orgacs.org The addition of triethylamine (B128534) can significantly accelerate these reactions. organic-chemistry.org
Cobalt Catalysts: Earth-abundant cobalt catalysts bearing chiral diphosphine ligands have emerged as a sustainable alternative to noble metal catalysts. scispace.com These systems have demonstrated high activity and excellent enantioselectivity (up to >99% ee) for the hydrogenation of a broad range of α,β-unsaturated carboxylic acids. scispace.com
Ruthenium Catalysts: Ruthenium complexes with chiral diphosphine ligands, such as O-SDP derived from oxa-spirocyclic diphenols, are also effective for the asymmetric hydrogenation of α,β-unsaturated carboxylic acids, including challenging cyclic tetrasubstituted substrates. chinesechemsoc.org
The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity. For instance, in the enantioselective hydrogenation of α-phenylcinnamic acid over palladium catalysts, pretreatment of the catalyst and the use of a chiral modifier like cinchonidine (B190817) are critical for obtaining high ee values. researchgate.net The development of heterogeneous catalytic systems for asymmetric hydrogenation is an active area of research, with the goal of creating more robust and recyclable catalysts. researchgate.net
Interactive Data Table: Catalysts for Enantioselective Hydrogenation of α,β-Unsaturated Carboxylic Acids
| Catalyst Type | Metal | Chiral Ligand Type | Substrate Scope | Key Features |
| Rhodium-based | Rh | Bis(oxazolinyl)phenyl | Acrylate derivatives | High enantioselectivity in conjugate hydrosilylation. organic-chemistry.org |
| Iridium-based | Ir | Spiro-phosphino-oxazoline (SIPHOX) | Cinnamic and tiglic acid derivatives, tetrasubstituted olefins | High enantioselectivity (up to 99% ee), high turnover numbers, mild conditions. organic-chemistry.orgacs.org |
| Cobalt-based | Co | Diphosphine | Broad range of α,β-unsaturated carboxylic acids | High activity and enantioselectivity (up to >99% ee), uses earth-abundant metal. scispace.com |
| Ruthenium-based | Ru | Diphosphine (e.g., O-SDP) | Tri- and tetra-substituted α,β-unsaturated carboxylic acids | Effective for challenging substrates, including cyclic ones. chinesechemsoc.org |
| Palladium-based (heterogeneous) | Pd | Cinchona alkaloids (modifier) | Aryl-substituted α,β-unsaturated carboxylic acids | Heterogeneous system, requires chiral modifier. researchgate.net |
Copper Hydride-Catalyzed Conjugate Reductions
The conjugate reduction of α,β-unsaturated carboxylic acids, such as this compound, using copper hydride (CuH) catalysis is a significant transformation in organic synthesis. This method allows for the chemoselective 1,4-reduction of the carbon-carbon double bond, preserving the carbonyl group which can be converted into various functionalities. nih.gov
Mechanistic studies, supported by experimental data and density functional theory (DFT) calculations, suggest a pathway that proceeds through a ketene (B1206846) intermediate rather than the direct reduction of the unsaturated acid. nih.govorganic-chemistry.org The generally accepted mechanism involves several key steps:
Silyl (B83357) Ester Formation: The carboxylic acid first reacts with a hydrosilane (e.g., polymethylhydrosiloxane, PMHS) in the presence of the CuH catalyst to form a silyl ester intermediate. nih.govnih.gov
Conjugate Addition (1,4-Reduction): The active chiral bisphosphine-ligated CuH species then adds across the α,β-unsaturated system of the silyl ester. This 1,4-reduction generates a copper enolate. nih.gov
Ketene Formation: The copper enolate intermediate can then undergo elimination of a silyloxy group to form a transient ketene intermediate. organic-chemistry.orgnih.gov
Reduction or Trapping: This highly reactive ketene can then be reduced by another equivalent of the CuH catalyst to yield a saturated aldehyde upon workup. organic-chemistry.orgmit.edu Alternatively, if a nucleophile such as a secondary amine is present, it can trap the ketene to form a β-chiral amide directly. nih.gov
This mechanistic pathway (Path A in the table below) is favored over an alternative route involving the direct reduction of an unsaturated amide (Path B), which would be formed after amidation of the silyl ester. nih.gov The efficiency and enantioselectivity of the reaction are highly dependent on the choice of ligand, silane, and copper source. organic-chemistry.orgnih.gov
| Pathway | Description | Key Intermediates | Final Product Type |
|---|---|---|---|
| Path A | CuH-catalyzed 1,4-reduction of an intermediate silyl ester, followed by elimination to a ketene, which is then trapped by a nucleophile. | Silyl Ester, Copper Enolate, Ketene | Amide (if amine is present) or Aldehyde |
| Path B | Direct amidation of the intermediate silyl ester to form an unsaturated amide, followed by a separate conjugate reduction step. | Silyl Ester, Unsaturated Amide | Amide |
Electrochemical Reduction Mechanisms and Intermediates
The electrochemical reduction of α,β-unsaturated carboxylic acids offers an alternative, environmentally benign method for their transformation, avoiding the need for chemical reducing agents. rsc.orgsci-hub.se The mechanism of this process involves the direct transfer of electrons to the substrate at the cathode surface, leading to the formation of reactive intermediates.
For α,β-unsaturated systems, the reduction typically proceeds via one of two main mechanistic pathways, depending on the reaction conditions and substrate structure:
ECEC Mechanism: An initial electron transfer (E) to the unsaturated system forms a radical anion. This is followed by a chemical step (C), typically protonation, to give a neutral radical. A second electron transfer (E) to this radical yields an anion, which undergoes a final chemical step (C), such as another protonation, to give the saturated product. nih.gov
EECC Mechanism: This pathway involves two consecutive electron transfers (EE) to the substrate to form a dianion, which then undergoes two subsequent chemical steps (CC), like protonation. nih.gov
Cyclic voltammetry (CV) is a key technique used to study these mechanisms. For instance, CV studies of cinnamic acid, an analogue of this compound, show an oxidation peak at approximately 1.32 V vs SCE, while other reagents involved in specific electrochemical reactions, like CF₃SO₂Na, show their own distinct oxidation potentials. sci-hub.se The CV of dienones, which are extended conjugated systems, reveals two distinct one-electron cathodic processes, corresponding to the formation of the radical anion and then the dianion. acs.org This supports the stepwise nature of the electron transfer.
The primary intermediate in the electrochemical reduction of α,β-unsaturated carbonyl and carboxyl compounds is the radical anion . nih.govacs.org The stability and subsequent reactivity of this radical anion dictate the final product distribution. In the presence of a proton source, it is rapidly protonated. The resulting radical is then reduced further at the cathode.
| Mechanism Type | Sequence of Steps | Key Intermediates | Supporting Evidence |
|---|---|---|---|
| ECEC | Electron Transfer, Chemical Step, Electron Transfer, Chemical Step | Radical Anion, Neutral Radical, Anion | Cyclic Voltammetry showing resolved electron transfer steps. nih.gov |
| EECC | Electron Transfer, Electron Transfer, Chemical Step, Chemical Step | Radical Anion, Dianion | Cyclic Voltammetry of extended conjugated systems. acs.org |
Nucleophilic and Electrophilic Additions to the Unsaturated System
The conjugated π-system of this compound is susceptible to attack by both nucleophiles and electrophiles. The most common reaction is the conjugate, or Michael, addition of nucleophiles to the β-carbon of the unsaturated system.
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. researchgate.net Indole (B1671886), being an electron-rich heterocycle, readily acts as a nucleophile, with its C3 position being the preferred site for electrophilic attack. scirp.org The reaction with α,β-unsaturated systems, such as ketones or acid derivatives, typically requires a catalyst to activate the electrophile. mdpi.com
The general mechanism for the acid-catalyzed conjugate addition of indole is as follows:
Activation of the Electrophile: A Lewis or Brønsted acid catalyst coordinates to the carbonyl oxygen of the α,β-unsaturated system. This coordination increases the electrophilicity of the conjugated system, making the β-carbon more susceptible to nucleophilic attack. mdpi.com
Nucleophilic Attack: The electron-rich C3-position of the indole ring attacks the electron-deficient β-carbon of the activated unsaturated system. mdpi.com
Proton Transfer and Rearrangement: A subsequent proton transfer and rearrangement regenerates the aromaticity of the indole ring and releases the catalyst, yielding the final 3-substituted indole adduct. mdpi.com
A wide variety of catalysts have been employed for this transformation, highlighting the reaction's versatility. scirp.orgmdpi.com Furthermore, studies on the addition of 4-hydroxy pyrones to β,γ-unsaturated α-ketoesters, catalyzed by dinuclear Zinc complexes, provide a model for additions to pyrone-derived hexenoic acid analogs. nih.gov This demonstrates that the pyrone moiety can serve as the nucleophilic component in conjugate additions to activated unsaturated systems. nih.gov
| Catalyst Type | Examples | Typical Conditions |
|---|---|---|
| Lewis Acids | BiBr₃, FeCl₃, CuCl₂, GaCl₃, Zr(OᵗBu)₄ | Ethanol or Acetonitrile (B52724), Room Temperature |
| Brønsted Acids | Brønsted Acid Ionic Liquids, KHSO₄, Silica (B1680970) Sulfuric Acid | Acetonitrile, Reflux |
| Other | I₂, Cesium salt of tungstophosphoric acid | Room Temperature or Molten Salt Media |
The study of the hydrolysis of carbonate esters bearing fatty acid-like side chains provides insight into the stability and reactivity of ester functionalities that might be related to derivatives of this compound. The hydrolysis of these esters is highly dependent on pH and can be catalyzed by acid, base, or water. mdpi.comnih.gov
Specific Acid-Catalyzed Hydrolysis (AAC2): In strongly acidic solutions, the carbonyl oxygen of the carbonate is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of an alcohol and carbon dioxide lead to the carboxylic acid. mdpi.comresearchgate.net For sterically hindered esters, an AAL1 mechanism involving cleavage of the alkyl-oxygen bond may occur. mdpi.com
Water-Catalyzed (Spontaneous) Hydrolysis: In the neutral pH range, a water molecule can act as the nucleophile in a mechanism analogous to the base-catalyzed pathway (BAc2). mdpi.com
Specific Base-Catalyzed Hydrolysis (BAc2): In alkaline solutions, the hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon. This is typically the rate-limiting step and results in a tetrahedral intermediate. The intermediate then collapses, eliminating an alkoxide or phenoxide leaving group to form a carboxylic acid, which is deprotonated under the basic conditions to yield a carboxylate salt. mdpi.comresearchgate.net
The rate of hydrolysis is significantly influenced by the steric and electronic properties of the substituents on the carbonate ester. mdpi.comnih.gov For instance, electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, accelerating hydrolysis, while bulky groups can sterically hinder the approach of the nucleophile, slowing the reaction. mdpi.com In some cases, intramolecular catalysis can occur, where a nearby functional group, such as a carboxylic acid, can participate in the hydrolysis, leading to an increased reaction rate. mdpi.comnih.gov
| pH Range | Catalysis Type | Mechanism | Description |
|---|---|---|---|
| Acidic (pH < 4) | Specific Acid | AAC2 | Protonation of carbonyl oxygen followed by nucleophilic attack of water. |
| Neutral (pH 4-8) | Water/Spontaneous | BAC2-like | Nucleophilic attack by a water molecule on the carbonyl carbon. |
| Alkaline (pH > 8) | Specific Base | BAC2 | Direct nucleophilic attack by hydroxide ion on the carbonyl carbon. |
Applications of 5 Phenyl 5 Hexenoic Acid As a Synthetic Building Block and Precursor
Strategic Building Block for Complex Organic Molecule Construction
5-Phenyl-5-hexenoic acid is a versatile synthetic intermediate whose utility as a strategic building block is demonstrated through its application in the synthesis of more complex molecules, including various biologically relevant scaffolds. Its structure, which incorporates a carboxylic acid and a phenyl-conjugated terminal alkene, presents multiple reactive sites for strategic chemical modifications. The carboxylic acid can be readily transformed into esters, amides, and other derivatives, while the double bond is amenable to a variety of addition and cleavage reactions. These characteristics allow for its incorporation into larger, more intricate molecular frameworks. For instance, its derivatives are used in the synthesis of enzyme inhibitors and can be functionalized for incorporation into peptides. The dual functionality of the molecule makes it a valuable starting point for creating diverse and complex chemical structures. A compound with a similar name, 6-Phenyl-5-hexenoic Acid, is also noted as a compound useful in organic synthesis. chemicalbook.com
Precursor for Biologically Relevant Scaffolds and Chemical Probes
The structural features of this compound make it a valuable precursor for the synthesis of scaffolds with biological importance and for the development of chemical probes.
Role in Advanced Peptide Synthesis (e.g., Fmoc-Protected Derivatives)
This compound serves as a foundational structure for creating non-proteinogenic amino acids used in advanced peptide synthesis. Specifically, amino-derivatives of this compound are protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group, a standard protecting group in solid-phase peptide synthesis. These Fmoc-protected amino acids, such as Fmoc-(R)-3-Amino-(6-phenyl)-5-hexenoic acid and its (S)-enantiomer, are commercially available building blocks. cmu.eduorganic-chemistry.org They are utilized by researchers in medicinal chemistry and biochemistry to incorporate unique structural motifs into peptide sequences. libretexts.org This allows for the creation of complex molecules with potential therapeutic applications, as the introduction of such unnatural amino acids can enhance the stability, solubility, and biological activity of peptides. libretexts.orggoogle.com The use of these derivatives is a key strategy in drug development and the synthesis of peptidomimetics, which offer advantages over naturally occurring peptides, such as improved in-vivo stability and enhanced potency. google.com
Table 1: Commercially Available Fmoc-Protected Derivatives for Peptide Synthesis
| Compound Name | CAS Number | Notes |
| Fmoc-(R)-3-Amino-(6-phenyl)-5-hexenoic acid | 1272755-58-4 | A building block for peptide synthesis research. cmu.edu |
| Fmoc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid | 270596-45-7 | Listed as a building block for synthesis. organic-chemistry.org |
| Fmoc-styryl-D-β-homoalanine | 332064-75-2 | An alternative name for the (R)-isomer, used in peptide synthesis and drug development. libretexts.org |
Synthesis of Diverse Heterocyclic Systems (e.g., Pyrrolidines, Piperidines, Pyridones, Isoxazoles, Pyrazoles)
The bifunctional nature of this compound makes it a suitable precursor for a variety of heterocyclic systems, which are core components of many pharmaceutical compounds.
Pyrrolidines and Piperidines: The synthesis of pyrrolidine (B122466) and piperidine (B6355638) rings can be achieved through the intramolecular cyclization of unsaturated acids and their derivatives. For instance, the iodolactonization of 5-aryl-5-hexenoic acids can yield six-membered iodolactones, which are precursors to piperidines. nih.gov General methods for synthesizing piperidines often involve the cyclization of 6-oxoamino acids or the reductive cyclization of aminoenones derived from amino acids. mdpi.com Similarly, pyrrolidine derivatives can be synthesized via intramolecular Michael additions of precursor molecules derived from alkenoic acids. acs.orgcymitquimica.com The carbon skeleton of this compound is amenable to these types of transformations.
Pyridones, Isoxazoles, and Pyrazoles: While specific examples starting directly from this compound are not prevalent, its structure contains the necessary components for the construction of these heterocycles. Pyridones can be formed through condensation and cyclization reactions of ketoacids or their derivatives. The synthesis of five-membered heterocycles like isoxazoles and pyrazoles typically involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632) or hydrazine, respectively. reagentia.eu A derivative such as 4-oxo-6-phenyl-5-hexenoic acid, which is a keto-derivative of the parent compound, possesses a 1,3-dicarbonyl-like functionality that could serve as a precursor for such syntheses. cymitquimica.comsigmaaldrich.com
Intermediate for Functionalized Aldehyde Derivatives
Functionalized aldehydes are highly valuable intermediates in organic synthesis due to the reactivity of the aldehyde group. This compound can be converted into a functionalized aldehyde derivative through the oxidative cleavage of its terminal double bond. organic-chemistry.org
A primary method for this transformation is ozonolysis with a reductive work-up (e.g., using zinc and acetic acid or dimethyl sulfide). libretexts.orgchemistrysteps.comchemistrysteps.comgauthmath.com This reaction cleaves the C=C double bond, and if performed under reductive conditions, it yields an aldehyde at the former site of the terminal alkene carbon. chemistrysteps.com In the case of this compound, this would result in a five-carbon chain aldehyde with a terminal carboxylic acid group (or a protected version thereof) and a phenyl ketone from the other fragment. Such bifunctional molecules are versatile building blocks for further synthetic elaborations. scholaris.ca
Table 2: Oxidative Cleavage Methods for Alkenes to Aldehydes
| Method | Reagents | Outcome |
| Ozonolysis (Reductive Work-up) | 1. O₃2. Zn/CH₃COOH or (CH₃)₂S | Cleaves C=C bond to form aldehydes or ketones without over-oxidation to carboxylic acids. chemistrysteps.comgauthmath.com |
| Ruthenium-catalyzed Oxidation | RuCl₃, NaIO₄ | Can convert alkenes to aldehydes. organic-chemistry.org |
| Iron-catalyzed Aerobic Oxidation | Fe(III) catalyst, O₂ | Cleaves styrenes to yield benzaldehydes and aromatic ketones. organic-chemistry.org |
Design and Synthesis of Enzyme Inhibitors based on Hexenoic Acid Motifs
The hexenoic acid scaffold, particularly when functionalized with aromatic groups, is a recurring motif in the design of enzyme inhibitors. Derivatives of phenyl-hexenoic and phenyl-hexanoic acids have shown inhibitory activity against several important enzyme targets.
HIV-1 Integrase: 6-Aryl-2,4-dioxo-5-hexenoic acids have been identified as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. researchgate.net These compounds demonstrate the potential of the hexenoic acid core in designing antiviral agents.
Terminal Deoxynucleotidyl Transferase (TDT): Diketo hexenoic acid (DKHA) derivatives, such as 6-(1-phenylmethyl-1H-indol-3-yl)-2,4-dioxo-5-hexenoic acid, are selective non-nucleoside inhibitors of mammalian TDTs. nih.gov These compounds have shown cytotoxic effects against certain leukemia cell lines, indicating their potential as anticancer agents. nih.gov Further studies on pyrrolyl diketo acid derivatives have explored the structure-activity relationships for TDT inhibition. researchgate.net
Angiotensin-Converting Enzyme (ACE): Derivatives of 5(S)-benzamido-4-oxo-6-phenylhexanoyl-L-proline are potent inhibitors of ACE, a key enzyme in the regulation of blood pressure. nih.gov The phenylhexanoic acid portion of these molecules is crucial for their activity.
Peptidylamidoglycolate Lyase (PGL): The compound 2,4-Dioxo-5-acetamido-6-phenylhexanoic acid is a potent inhibitor of PGL, an enzyme involved in the C-terminal amidation of many biological peptides. nih.gov
Other Enzymes: Tertiary amine derivatives of cinnamic acid have shown more potent inhibitory activity against acetylcholinesterase (AChE) compared to derivatives of phenylpropionic acid or hexanoic acid, suggesting that the combination of a phenyl group and a conjugated double bond is important for this activity. tandfonline.com Additionally, 6-aminohexanoic acid has been used as a structural element in the design of renin inhibitors. mdpi.com
Utilization in Polymer Chemistry and Advanced Materials Science
This compound possesses the structural characteristics of a functional monomer suitable for polymer synthesis. It contains a polymerizable styrenic double bond and a carboxylic acid functional group. scientist.com This combination allows for its potential use in creating functional polymers with tailored properties.
Polymers containing carboxylic acid groups have a wide range of applications, including as thickeners, emulsifiers, ion-exchange resins, and for biomedical purposes. The presence of the carboxylic acid on a polymer backbone allows for further chemical modification, such as grafting other molecules.
The polymerization of styrene (B11656) monomers containing carboxylic acid groups has been demonstrated. For example, well-defined polystyrene with terminal carboxylic acid groups can be prepared via atom transfer radical polymerization (ATRP). cmu.edu While unprotected α-halocarboxylic acid initiators show low efficiency, protecting the acid group or using an initiator where the acid is remote from the initiating halogen allows for the synthesis of well-defined functional polymers. cmu.edu Similarly, surface-initiated radical polymerization (SIRP) has been used to graft polystyrene chains from surfaces functionalized with carboxylic acid groups. acs.org
Given that this compound is a styrenic monomer, it is expected to be polymerizable through similar radical polymerization techniques. The resulting polymer would feature a carboxylic acid group on each repeating unit, which could be exploited for creating materials with specific adhesion properties, for subsequent functionalization, or for influencing the polymer's solubility and mechanical properties. google.com The potential for this compound to act as a monomer in the production of specialty polymers is also noted. cymitquimica.com
Radical Polymerization and Copolymerization for Styrene-Derived Polymers
While specific studies detailing the radical polymerization of this compound or its direct copolymerization with styrene to form styrene-derived polymers are not extensively available in the public domain, the principles of polymer chemistry suggest its potential in this area. Generally, monomers containing vinyl groups can undergo radical polymerization. nih.gov The incorporation of functional monomers, such as those with carboxylic acid groups, into a polymer backbone like polystyrene is a common strategy to modify the properties of the resulting material. researchgate.net For instance, the presence of acid groups can enhance adhesion, and dyeability, and in some cases, influence the thermal properties of the copolymer. researchgate.net
The copolymerization of styrene with various functional monomers is a well-established field. These processes are typically initiated by thermal or photochemical means, using initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). tcichemicals.com Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over the polymer architecture, including molecular weight and polydispersity, when creating copolymers. sigmaaldrich.com
Although direct experimental data for this compound is limited, research on similar systems, such as the copolymerization of styrene with other acid-containing monomers, provides a framework for how it might behave. The reactivity ratios of the comonomers would be a critical factor in determining the final polymer structure, indicating whether a random, alternating, or blocky copolymer is formed.
Monomer Incorporation for Specialty Chemicals and Materials
This compound serves as a valuable monomer for the synthesis of specialty chemicals and materials due to its bifunctional nature. sigmaaldrich.com The carboxylic acid and the double bond offer sites for various chemical reactions, enabling its incorporation into a wide range of polymeric structures.
One area of application is in the synthesis of functional polymers. For example, hexenoic acid has been mentioned as a comonomer in the production of polysulfone copolymers, which are used as process aid additives in the gas-phase polymerization of olefins. google.com The incorporation of such functional monomers can impart desired properties to the final polymer.
Furthermore, derivatives of hexenoic acid are used in the production of biologically active compounds and as precursors for non-proteinogenic amino acids. sigmaaldrich.com The ability to undergo reactions like oxidation, reduction, and substitution allows for the creation of a diverse array of chemical structures. For instance, the double bond can participate in cycloaddition or hydrogenation reactions, while the carboxylic acid can be converted into esters, amides, or other derivatives. sigmaaldrich.com
Advanced Spectroscopic and Chromatographic Characterization in Research of 5 Phenyl 5 Hexenoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural analysis of 5-Phenyl-5-hexenoic acid and its derivatives. It provides detailed information on the molecular framework, stereochemistry, and conformational dynamics in solution.
Elucidation of Stereochemistry and Configurational Assignments
NMR spectroscopy is a powerful method for determining the three-dimensional structure of molecules like this compound. numberanalytics.comwikipedia.org The assignment of stereochemistry relies on the analysis of several NMR parameters, including chemical shifts, spin-spin coupling constants (J-couplings), and the Nuclear Overhauser Effect (NOE).
For phenylalkenoic acids, the spatial relationship between the phenyl group and the aliphatic chain can be established using 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments. NOE correlations identify protons that are close in space, regardless of whether they are bonded, providing critical data for assigning relative stereochemistry. For example, an NOE between a proton on the phenyl ring and a proton on the alkyl chain would indicate a specific spatial arrangement.
Table 1: General NMR Techniques for Stereochemical Elucidation
| NMR Technique | Information Provided | Application to this compound |
| ¹H-¹H COSY | Shows proton-proton spin coupling correlations through bonds. | Confirms the sequence of protons along the hexenoic acid chain. |
| ¹H-¹H NOESY | Identifies protons that are close in space (<5 Å). | Determines the relative orientation of the phenyl ring and the aliphatic chain. |
| J-Coupling Analysis | Relates ³JHH values to dihedral angles (Karplus Equation). | Defines the conformation of the C2-C3-C4-C5 backbone. |
| Chiral Derivatizing Agents | Creates diastereomers with distinct NMR signals. | Allows for the determination of enantiomeric excess if the molecule is chiral. |
Monitoring Protecting Group Stability and Reaction Progress
NMR spectroscopy is frequently employed to monitor the progress of chemical reactions in real-time or by analyzing aliquots from a reaction mixture. rsc.org In syntheses involving this compound or its precursors, NMR provides a non-destructive way to assess the conversion of starting materials, the formation of intermediates, and the appearance of the final product.
For instance, in multi-step syntheses, the carboxylic acid group of a hexenoic acid derivative might be protected as an ester (e.g., a methyl or benzyl (B1604629) ester) to prevent it from interfering with subsequent reaction steps. ¹H NMR can be used to confirm the stability of this protecting group under various reaction conditions. The presence and integration of the characteristic signals of the protecting group (e.g., a singlet around 3.7 ppm for a methyl ester) confirm its integrity.
In synthetic procedures, monitoring is often straightforward. For example, in the synthesis of a carboxylic acid from its corresponding ester, the disappearance of the ester's alkyl proton signals and the appearance of a broad singlet for the carboxylic acid proton (often >10 ppm) indicates the reaction's progression. orgsyn.org This method was used in procedures involving the related 3-phenyl-4-pentenoic acid, where crude material was analyzed by NMR to ensure the reaction was complete before proceeding to the next step. orgsyn.org
Table 2: Illustrative ¹H NMR Chemical Shift Changes for Monitoring Reaction Progress (Ester Hydrolysis)
| Functional Group | Starting Material (Methyl 5-phenyl-5-hexenoate) | Product (this compound) |
| -OCH₃ | ~3.7 ppm (singlet, 3H) | Absent |
| -COOH | Absent | >10 ppm (broad singlet, 1H) |
| α-CH₂ | ~2.4 ppm (triplet) | ~2.5 ppm (triplet) |
Note: Chemical shifts (δ) are approximate and depend on the solvent and other structural features.
Conformational Analysis of Derivatives
The biological activity and physical properties of molecules are often dictated by their preferred three-dimensional shape or conformation. For flexible molecules like derivatives of this compound, NMR spectroscopy is a primary tool for studying conformational preferences in solution. acs.org This involves analyzing the molecule's dynamic behavior, such as rotation around single bonds.
Key areas of conformational flexibility in this compound derivatives include rotation around the C5-phenyl bond and the various C-C single bonds in the hexenoic acid chain. Techniques such as variable-temperature NMR can be used to study these dynamics. At lower temperatures, the rate of rotation around bonds may slow sufficiently to allow for the observation of individual conformers, a phenomenon known as decoalescence.
NOE studies are also central to conformational analysis. mdpi.com By measuring the strength of NOE signals between different parts of the molecule, such as between the phenyl protons and the vinylic protons or protons along the alkyl chain, researchers can deduce the time-averaged distances between them. This information helps to build a model of the most populated conformation(s) in solution. Studies on structurally related flexible molecules, like phenyl acetate (B1210297), have used NMR in anisotropic media (liquid crystals) to derive orientational parameters and provide detailed information about the potential energy surface for bond rotation. scispace.com
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for determining the molecular weight of this compound, elucidating its structure through fragmentation patterns, and quantifying its presence in complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Identification and Profiling
Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it a robust method for the analysis of volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, a derivatization step is typically required to increase volatility and improve chromatographic performance. The carboxylic acid group of this compound would likely be converted to a more volatile ester, such as a methyl ester or a trimethylsilyl (B98337) (TMS) ester, prior to analysis.
Upon entering the mass spectrometer (typically using electron ionization, EI), the derivatized molecule undergoes fragmentation, producing a unique pattern of fragment ions that serves as a chemical fingerprint. The fragmentation of the this compound derivative would be expected to follow predictable pathways for aromatic esters. libretexts.org Key fragments would likely include the molecular ion peak (M⁺), a peak corresponding to the benzylic cleavage leading to the highly stable tropylium (B1234903) ion (m/z 91), and fragments resulting from cleavage adjacent to the ester carbonyl group. While a mass spectrum for this compound is not available in the NIST database, data for 5-hexenoic acid itself shows characteristic fragmentation of an unsaturated acid. nist.govnist.gov The presence of the phenyl group would add characteristic aromatic fragmentation patterns.
Table 3: Predicted Key Fragments in the Electron Ionization (EI) Mass Spectrum of Methyl 5-phenyl-5-hexenoate
| m/z Value | Identity of Fragment | Fragmentation Pathway |
| 204 | [M]⁺ | Molecular Ion |
| 173 | [M - OCH₃]⁺ | Loss of the methoxy (B1213986) group from the ester. |
| 145 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |
| 129 | [M - C₄H₇O₂]⁺ | Cleavage of the alkyl chain. |
| 117 | [C₉H₉]⁺ | Phenylpropargyl cation. |
| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of a benzyl group. |
Note: These are predicted fragments for the methyl ester derivative (C₁₃H₁₆O₂).
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier technique for analyzing non-volatile and thermally labile compounds like this compound within complex matrices such as biological fluids or environmental samples. researchgate.net It combines the high-resolution separation of liquid chromatography with the selectivity and sensitivity of tandem mass spectrometry, often eliminating the need for derivatization. mdpi.comnih.gov
A typical LC-MS/MS method for an organic acid involves reversed-phase chromatography using a C18 column. lcms.cz The mobile phase usually consists of a gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, with a small amount of an acid modifier (e.g., formic acid) to ensure the analyte is in its protonated, less polar form to improve retention. chromforum.org
Detection is most commonly achieved using electrospray ionization (ESI), typically in negative ion mode (ESI-), which readily deprotonates the carboxylic acid to form the [M-H]⁻ ion. researchgate.netchromforum.org For high selectivity and quantitative accuracy, tandem mass spectrometry (MS/MS) is used in Multiple Reaction Monitoring (MRM) mode. In this mode, the mass spectrometer is set to isolate the deprotonated parent ion (e.g., m/z 189.09 for this compound) and then fragment it, monitoring for a specific, characteristic product ion (e.g., loss of CO₂, resulting in a fragment at m/z 145.09). This specific precursor-to-product ion transition is highly unique to the target analyte, minimizing interference from other components in the mixture. nih.gov
Table 4: Typical LC-MS/MS Parameters for Analysis of this compound
| Parameter | Description | Typical Setting |
| LC Column | Stationary Phase | Reversed-Phase C18 |
| Mobile Phase | Solvents | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |
| Elution | Type | Gradient elution |
| Ionization | Technique | Electrospray Ionization (ESI) |
| Polarity | Mode | Negative Ion Mode |
| MS/MS Scan Type | Detection Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion | [M-H]⁻ | m/z 189.09 |
| Product Ion | [M-H-CO₂]⁻ | m/z 145.09 |
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present in a molecule, such as this compound. The IR spectrum provides valuable information by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies. These frequencies correspond to the stretching and bending of chemical bonds, creating a unique spectral fingerprint for the compound.
For this compound, the key functional groups are the carboxylic acid, the carbon-carbon double bond (alkene), and the phenyl group (aromatic ring). The characteristic IR absorption bands for these groups can be predicted and identified in the spectrum.
The carboxylic acid functional group gives rise to two very distinct absorption bands:
A very broad O–H stretching band, typically appearing in the region of 3300-2500 cm⁻¹. libretexts.org This broadness is a result of hydrogen bonding between the carboxylic acid molecules.
An intense C=O (carbonyl) stretching band, which for a carboxylic acid dimer, is observed around 1712 cm⁻¹. pg.edu.pl Conjugation of the carbonyl group with a C=C double bond can shift this absorption to a lower wavenumber. vscht.cz
The alkene functional group (-C=C-) within the hexenoic acid chain presents the following characteristic absorptions:
A C=C stretching vibration of medium intensity, which typically appears in the 1680-1640 cm⁻¹ region. vscht.cz
A vinylic =C-H stretching vibration, which occurs at a higher frequency than the aliphatic C-H stretch, usually found just above 3000 cm⁻¹ (around 3080 cm⁻¹). vscht.cz
The phenyl group contributes its own set of characteristic bands:
Aromatic C-H stretching vibrations are observed between 3100 and 3000 cm⁻¹. vscht.cz
C=C stretching vibrations within the aromatic ring typically cause several bands in the 1600-1400 cm⁻¹ region. vscht.cz
Strong C-H out-of-plane bending bands appear in the 900-675 cm⁻¹ range, and their exact position can give clues about the substitution pattern of the phenyl ring. libretexts.org
Additionally, the aliphatic portion of the molecule will show C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1470-1350 cm⁻¹. libretexts.org The C-O single bond stretch of the carboxylic acid is expected in the 1320-1210 cm⁻¹ range. uhcl.edu By analyzing the presence and position of these bands, researchers can confirm the chemical structure and functional group composition of this compound.
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Very Broad |
| Carboxylic Acid | C=O Stretch | ~1710 | Strong |
| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Medium |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aromatic Ring | C=C Stretch | 1600 - 1400 | Medium to Weak (multiple bands) |
| Alkene | =C-H Stretch | ~3080 | Medium |
| Alkene | C=C Stretch | 1680 - 1640 | Medium |
| Alkyl Chain | C-H Stretch | 3000 - 2850 | Medium to Strong |
Advanced Chromatographic Separation Techniques
Gel Permeation Chromatography (GPC) for Polymer Characterization
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing polymers. longdom.org Although this compound is a small molecule, its terminal double bond makes it a potential monomer for polymerization reactions. If this compound were used to synthesize a polymer, GPC would be the primary method to determine the molecular weight distribution of the resulting macromolecule.
The principle of GPC involves dissolving the polymer sample in a suitable solvent and passing it through a column packed with a porous gel. atslab.com The separation mechanism is based on the hydrodynamic volume of the polymer chains; larger molecules are excluded from the pores of the gel and elute first, while smaller molecules penetrate the pores to varying extents and elute later. longdom.org This process effectively separates the polymer chains by size, allowing for the determination of key parameters that dictate the material's physical properties.
For the characterization of a polymer derived from this compound, GPC analysis would provide:
Molecular Weight Averages: Including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and z-average molecular weight (Mz).
Polydispersity Index (PDI): Calculated as the ratio of Mw/Mn, the PDI describes the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer, where all chains have the same length.
Molecular Weight Distribution: A plot showing the relative abundance of polymer chains of different molecular weights.
The choice of solvent and column is critical for a successful GPC analysis. intertek.com For a polymer of this compound, solvents such as tetrahydrofuran (B95107) (THF) might be employed. intertek.com Calibration with well-characterized polymer standards, such as polystyrene, is necessary to correlate elution times with molecular weights. lcms.cz Advanced detection methods, including refractive index (RI), UV-Vis (useful due to the phenyl group), and multi-angle laser light scattering (MALLS), can be coupled with GPC to obtain more accurate and absolute molecular weight data without relying on column calibration. intertek.com
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of this compound and for determining the enantiomeric excess (ee) of its chiral derivatives. If a chiral center is introduced into the molecule, for instance through an asymmetric synthesis, separating and quantifying the resulting enantiomers is crucial.
For purity analysis, a reversed-phase HPLC method would typically be employed. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile and water with an acid modifier like formic acid). diva-portal.org The high resolving power of HPLC allows for the separation of this compound from starting materials, byproducts, and other impurities. A UV detector is highly effective for this compound due to the UV absorbance of the phenyl group. uma.es
To determine the enantiomeric excess, chiral HPLC is the method of choice. uma.es This involves using a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used and have proven effective for separating a broad range of chiral compounds, including those with structures similar to derivatives of this compound. researchgate.netmdpi.com
The development of a chiral HPLC method would involve:
Selecting a Chiral Stationary Phase: CSPs like amylose tris(3-chloro-5-methylphenylcarbamate) or cellulose tris(3,5-dichlorophenylcarbamate) are potential candidates. mdpi.com
Optimizing the Mobile Phase: The composition of the mobile phase (e.g., the ratio of an organic solvent like acetonitrile or an alcohol to water/buffer) is adjusted to achieve baseline separation of the enantiomers. researchgate.netmst.edu
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
Table 2: Example HPLC Conditions for Chiral Separation
| Parameter | Condition | Rationale |
| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose-based) | To enable differential interaction with enantiomers. mdpi.com |
| Mobile Phase | Acetonitrile/Water or Alcohol/Water mixtures | To optimize retention and resolution. researchgate.net |
| Flow Rate | 0.5 - 1.0 mL/min | Typical analytical flow rate for good efficiency. mdpi.com |
| Detector | UV at ~254 nm | The phenyl group provides strong UV absorbance for sensitive detection. mdpi.com |
| Temperature | 25 °C | Controlled temperature ensures reproducible retention times. mdpi.com |
Optimization of Chromatographic Separation for Isomers and Derivatives
Optimizing the chromatographic separation is critical for accurately quantifying isomers (e.g., positional isomers of the double bond or substituents on the phenyl ring) and various derivatives of this compound. The goal is to achieve baseline resolution (Rs ≥ 1.5) for all compounds of interest in the shortest possible analysis time. ifremer.fr
Optimization strategies in reversed-phase HPLC often involve a systematic approach to adjusting several parameters:
Mobile Phase Composition: The type and proportion of the organic modifier (e.g., acetonitrile, methanol) in the aqueous mobile phase significantly affect retention and selectivity. For complex mixtures, gradient elution, where the mobile phase composition is changed during the run, is often superior to isocratic (constant composition) elution. mdpi.com The addition of small amounts of other solvents, like alkanols, can also be used to enhance separation. nih.gov
Column Chemistry: Different stationary phases (e.g., C18, C8, Phenyl) offer different selectivities based on their interaction mechanisms with the analytes. A phenyl column, for instance, might offer enhanced retention for this compound and its aromatic derivatives due to π-π interactions.
Temperature: Adjusting the column temperature can alter retention times and sometimes improve peak shape and resolution.
pH of the Mobile Phase: For an ionizable compound like a carboxylic acid, the pH of the mobile phase controls its protonation state. Operating at a pH well below the pKa of the carboxylic acid (~4-5) ensures it is in its neutral, protonated form, leading to better retention and peak shape on a reversed-phase column.
For challenging separations, such as resolving enantiomers of derivatives, multi-column systems can be employed. This might involve an initial separation on an achiral column to remove bulk impurities, followed by transferring the fraction of interest to a chiral column for enantioseparation. researchgate.net The development of an optimized method often relies on retention modeling software to predict the best conditions based on a small number of initial experimental runs. nih.gov
Derivatization Methods for Enhanced Analytical Performance
Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a specific analytical method. researchgate.net For this compound, derivatization is primarily employed to enhance detection sensitivity in HPLC or to improve volatility for analysis by Gas Chromatography (GC). researchgate.net
The carboxylic acid functional group is the most common site for derivatization.
For HPLC with Fluorescence Detection: Since this compound is not naturally fluorescent, attaching a fluorescent tag can dramatically lower detection limits. This is achieved by reacting the carboxylic acid with a fluorescent labeling reagent to form a highly fluorescent ester. researchgate.net This is particularly useful for analyzing trace amounts of the compound in complex matrices. Several reagents are available for this purpose, each with different reactivity and spectral properties. researchgate.net
For GC Analysis: Carboxylic acids are generally polar and non-volatile, making them unsuitable for direct GC analysis. Derivatization is necessary to increase their volatility and thermal stability. researchgate.net Common methods include:
Esterification: Converting the carboxylic acid to a more volatile ester, such as a methyl ester or picolinyl ester. ifremer.fr
Silylation: Reacting the carboxylic acid with a silylating agent to replace the acidic proton with a trimethylsilyl (TMS) group.
A widely used derivatization strategy for carboxylic acids in liquid chromatography-mass spectrometry (LC-MS) involves reaction with agents like 3-nitrophenylhydrazine (B1228671) (3-NPH). diva-portal.orgnih.gov This reaction, often catalyzed by a coupling agent like EDC and pyridine, converts the carboxylic acid into its corresponding 3-nitrophenylhydrazone. diva-portal.org This derivatization offers several advantages:
It improves chromatographic retention on reversed-phase columns. diva-portal.org
The nitro-phenyl group provides a strong chromophore for UV detection.
The derivative is readily ionized in mass spectrometry, significantly enhancing the signal response for sensitive quantification. diva-portal.org
Table 3: Common Derivatization Strategies for this compound
| Analytical Method | Derivatization Goal | Reagent Example | Resulting Derivative |
| HPLC-Fluorescence | Attach a fluorescent tag | 9-anthryldiazomethane (ADAM) | Fluorescent ester |
| GC-MS | Increase volatility | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ester |
| LC-MS | Enhance ionization and retention | 3-nitrophenylhydrazine (3-NPH) with EDC | 3-nitrophenylhydrazone |
Computational and Theoretical Investigations of 5 Phenyl 5 Hexenoic Acid
Quantum Chemical Calculations for Molecular Structure, Stability, and Reactivity
Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and geometry of a molecule. For 5-Phenyl-5-hexenoic acid, such calculations would theoretically yield optimized molecular geometries, bond lengths, and bond angles. Furthermore, the computation of electronic properties like orbital energies (HOMO-LUMO gap) would offer insights into its kinetic stability and reactivity. However, specific studies detailing these parameters for this compound are not presently available.
Elucidation of Reaction Pathways and Transition State Analysis
The study of reaction mechanisms at a molecular level is greatly aided by computational methods that can map out reaction pathways and identify transition states. For this compound, this could involve modeling its synthesis, degradation, or participation in various chemical reactions. The determination of activation energies through transition state analysis would provide crucial data on reaction kinetics. Unfortunately, there is no published research that specifically elucidates the reaction pathways involving this compound through computational means.
In Silico Docking Studies for Mechanistic Insights into Molecular Interactions
In silico docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery and materials science. Docking studies of this compound could, for example, explore its potential interactions with biological macromolecules or its self-assembly properties. The absence of such studies in the scientific literature means that its interaction profile from a computational standpoint remains unknown.
Prediction of Spectroscopic Parameters to Aid Experimental Characterization
Computational chemistry can predict various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. While experimental spectra for related compounds exist, specific computational predictions for the spectroscopic parameters of this compound have not been reported.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of δ-lactones from 5-phenyl-5-hexenoic acid?
- Methodological Answer : The halolactonization of this compound (28a) using BINOL-derived bifunctional catalysts is a primary route. For instance, bromolactonization under standard conditions yields δ-lactones with 75% yield and 62:38 enantiomeric ratio (er), while iodolactonization achieves 76:24 er. Adding iodine (10 mol%) improves enantioselectivity to 85:15 er in iodolactonization . Alternative methods include photoredox reactions with trifluoromethylating agents, yielding six-membered lactones in 69% yield via 6-exo cyclization .
Q. How should experimental protocols for synthesizing this compound derivatives be documented to ensure reproducibility?
- Methodological Answer : Follow standardized reporting guidelines:
- Describe reaction conditions (catalyst, solvent, temperature) in detail.
- Include characterization data (NMR, HPLC) for new compounds and purity assessments.
- For known compounds, cite literature procedures for identification; for novel derivatives, provide full spectral data .
Advanced Research Questions
Q. What factors influence enantioselectivity in the halolactonization of this compound, and how can contradictions in selectivity trends be resolved?
- Methodological Answer : Enantioselectivity depends on catalyst design and reaction additives. BINOL-derived catalysts exhibit facial selectivity opposite to Jacobsen’s thiourea catalysts in 5-exo vs. 6-exo cyclizations. For example, iodine additives enhance er in iodolactonization (85:15 er) but inconsistently affect selectivity across substrates. Mechanistic studies (e.g., computational modeling of transition states) are recommended to resolve discrepancies in stereochemical outcomes .
Q. How can fluorocyclization of this compound be optimized for higher yields and selectivity?
- Methodological Answer : Silver-catalyzed fluorocyclization achieves moderate yields (38%), while using hypervalent fluoroiodane (1) in hexafluoroisopropanol (HFIP) improves selectivity and yield to 66%. HFIP’s hydrogen-bonding ability likely stabilizes reactive intermediates, reducing side reactions. Optimization should focus on solvent polarity, iodine source, and catalyst loading .
Q. What strategies address low reproducibility in photoredox-mediated lactonization of this compound derivatives?
- Methodological Answer : Key variables include:
- Light source intensity : Ensure consistent irradiation (e.g., blue LEDs at 450 nm).
- Electron donor-acceptor pairs : Screen redox-active catalysts (e.g., Ir or Ru complexes).
- Substrate electronic effects : Electron-withdrawing groups on the aryl ring enhance trifluoromethylation efficiency. Calibrate reaction parameters using control substrates to isolate contributing factors .
Data Analysis and Contradiction Resolution
Q. How should conflicting data on cyclization regioselectivity (5-exo vs. 6-exo) be analyzed?
- Methodological Answer : Contradictions arise from substrate stereoelectronic effects and catalyst steric demands. For example, Jacobsen’s thiourea catalysts favor 5-exo pathways, while BINOL catalysts promote 6-exo lactones. Compare energy profiles (DFT calculations) and conduct kinetic studies to identify rate-determining steps. Cross-validate findings with isotopic labeling or substituent scrambling experiments .
Q. What analytical techniques are critical for verifying the purity and structure of this compound derivatives?
- Methodological Answer :
- NMR spectroscopy : Confirm regiochemistry and stereochemistry via coupling constants (e.g., alkene protons in -NMR).
- Chiral HPLC : Quantify enantiomeric excess using chiral stationary phases.
- Mass spectrometry (HRMS) : Validate molecular formulas and detect side products.
- X-ray crystallography : Resolve ambiguous stereochemical assignments for crystalline derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
